

The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: *methyl 3-iodo-1H-indole-6-carboxylate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1] Its prevalence in a vast number of natural products, bioactive compounds, and FDA-approved drugs underscores its role as a "privileged scaffold". [2][3] This versatility arises from the indole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding, π - π stacking, and cation- π interactions, with a multitude of biological targets.[2] This guide provides a comprehensive technical overview of the biological importance of the indole nucleus in drug discovery, focusing on its diverse pharmacological activities, underlying mechanisms of action, and the experimental and synthetic methodologies pivotal to the field.

The Indole Nucleus: A Cornerstone of Pharmacological Activity

The indole scaffold is the foundation for a wide spectrum of pharmacological activities, leading to the development of drugs for numerous therapeutic areas.[4][5] Its structural flexibility allows for the design of compounds with high specificity and efficacy.[4]

Anticancer Activity

Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[6] They have been shown to inhibit key signaling pathways involved in cell

proliferation, survival, and metastasis.[4][7]

Quantitative Data on Anticancer Activity of Indole Derivatives:

Compound	Cancer Cell Line	IC50 (μM)	Reference
3,5-Diprenyl indole	MIA PaCa-2 (Pancreatic)	9.5 ± 2.2	[6]
Mukonal	SK-BR-3 (Breast)	7.5	[6]
Flavopereirine	HCT116 (Colorectal)	8.15	[6]
Indole-thiophene derivative 6a	HT29 (Colorectal)	Nanomolar range	[8]
Indole-thiophene derivative 6b	HepG2 (Liver)	Nanomolar range	[8]
Spiro-oxindole derivative	MCF-7 (Breast)	2.13	[6]
Indole-based sulfonohydrazide 5f	MDA-MB-468 (Breast)	8.2	[9]
Indole hydrazide derivative 12	MCF-7 (Breast)	3.01	[10]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and indole derivatives have shown significant promise in this area.[11][12] They exhibit broad-spectrum activity against various pathogenic bacteria and fungi.[13][14]

Quantitative Data on Antimicrobial Activity of Indole Derivatives:

Compound	Microorganism	MIC (µg/mL)	Reference
Indole-thiadiazole derivative 2c	Bacillus subtilis	3.125	[13]
Indole-triazole derivative 3c	Bacillus subtilis	3.125	[13]
Indole-triazole derivative 3d	Candida krusei	3.125	[13]
5-iodoindole	Extensively drug-resistant Acinetobacter baumannii	64	[15]
3-methylindole	Extensively drug-resistant Acinetobacter baumannii	64	[15]
Compound 11 (Oligoindole)	Staphylococcus aureus CCARM 3090	0.098	[16]

Anti-inflammatory Activity

Indole-containing compounds, such as the well-known NSAID Indomethacin, have long been used for their anti-inflammatory properties.[17] Modern research continues to explore novel indole derivatives that modulate key inflammatory pathways, such as the NF-κB and COX-2 pathways.[4]

Antiviral Activity

The indole scaffold is present in several antiviral drugs and clinical candidates.[18] These compounds can interfere with various stages of the viral life cycle, including entry, replication, and assembly.[18]

Anti-Neurodegenerative Activity

The multifactorial nature of neurodegenerative diseases presents a significant challenge for drug discovery.[13] Indole-based compounds are being investigated for their potential to target multiple pathological mechanisms, including oxidative stress, protein aggregation, and neuroinflammation.[19][20]

Quantitative Data on Neuroprotective Activity of Indole Derivatives:

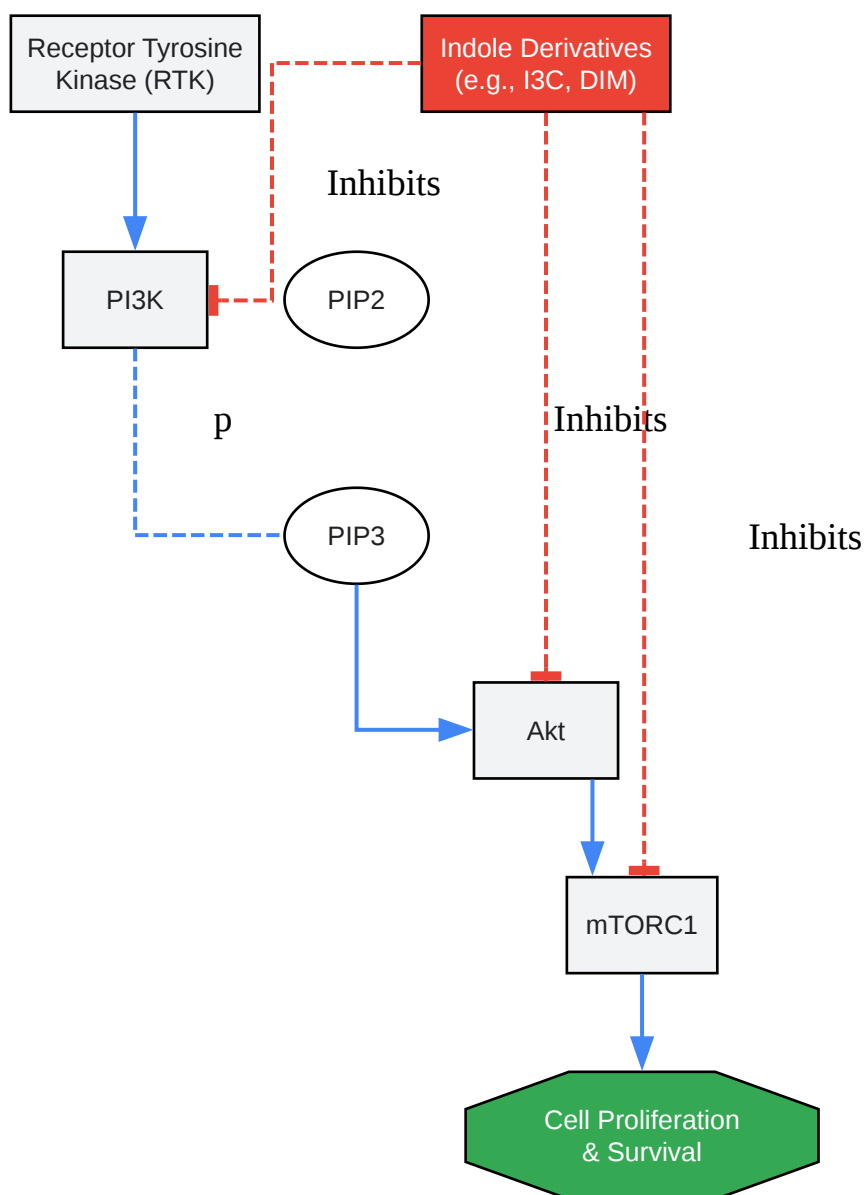
Compound	Assay	EC50/IC50 (μM)	Reference
Indole-phenolic derivatives	Increased cell viability against Aβ(25–35)	~25% increase in viability	[2]
Indole-phenolic derivatives	Reduction of ROS levels	Reduction to basal states	[2]

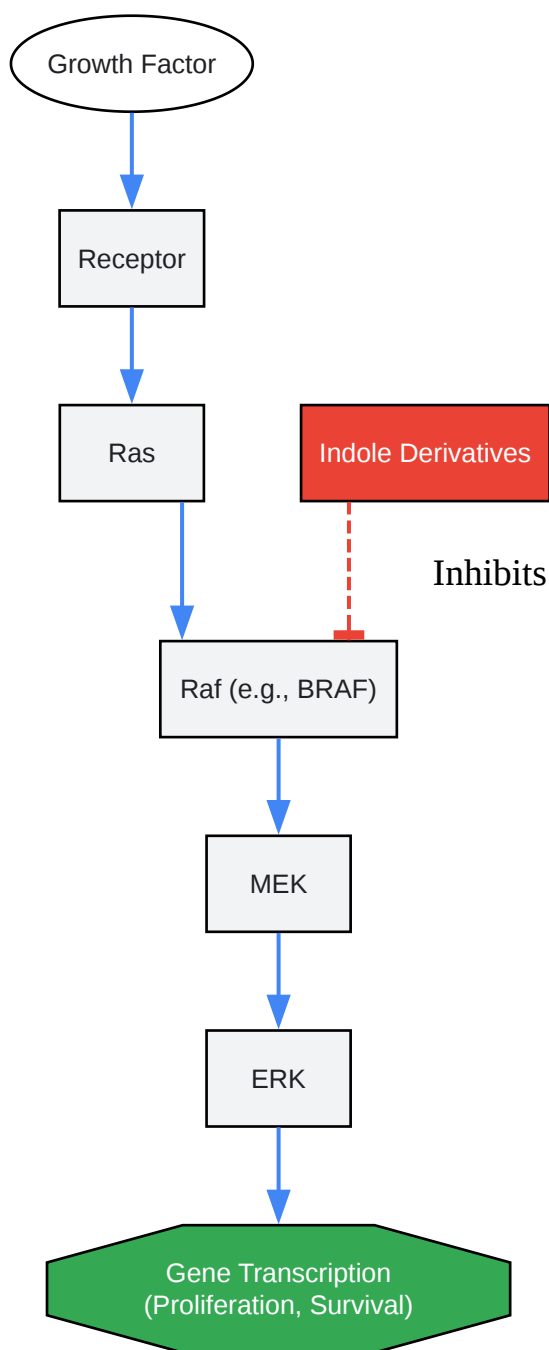
Key Signaling Pathways Targeted by Indole Derivatives

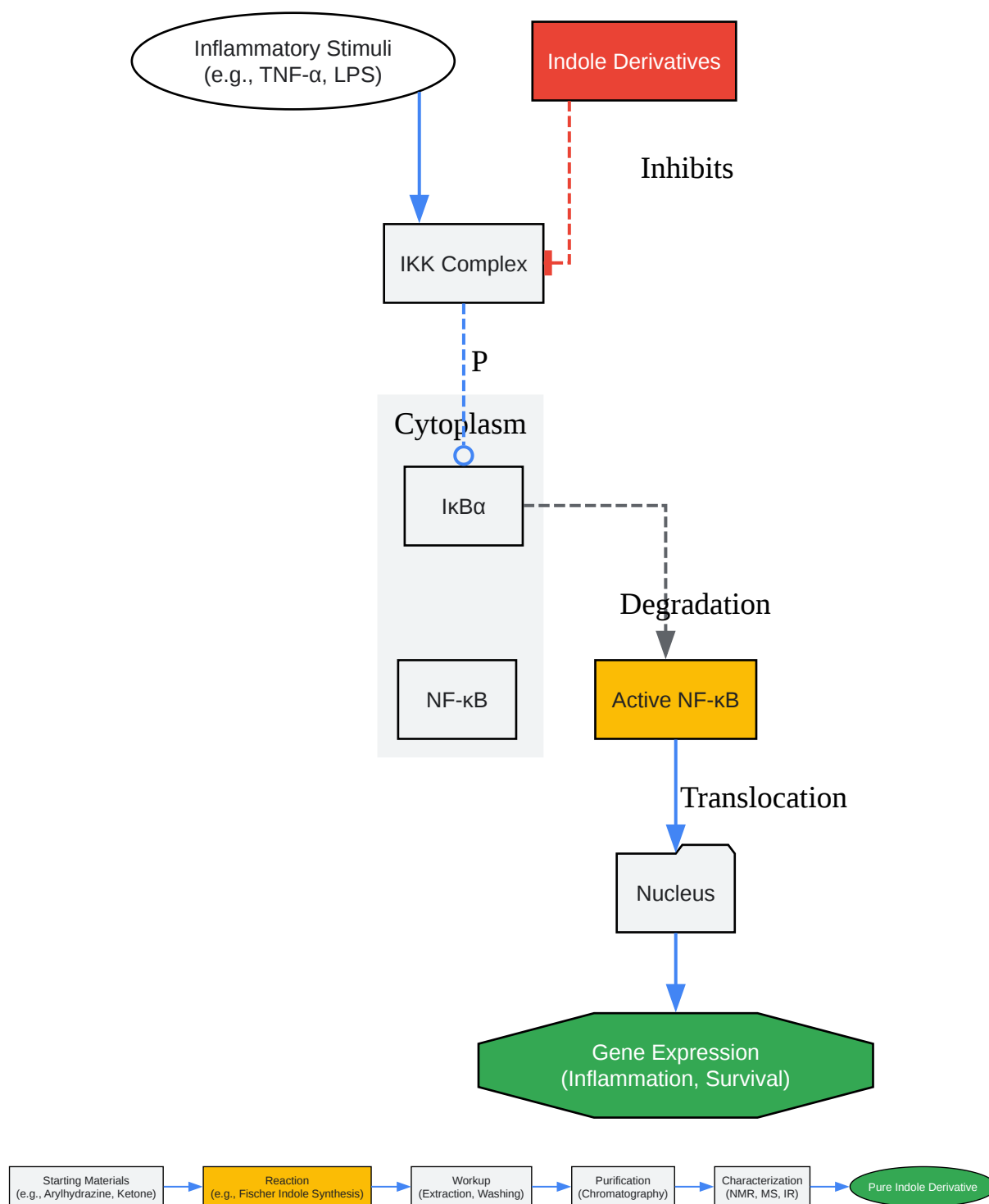
The therapeutic effects of indole derivatives are often attributed to their ability to modulate specific signaling pathways that are dysregulated in disease.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers.[4][7] Indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway by targeting key components such as Akt and mTOR.[4][7]







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